![molecular formula C26H28N2O2S B4954795 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone](/img/structure/B4954795.png)
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone
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Overview
Description
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethoxyphenyl group, a phenyl group, and a phenylsulfanyl group. Piperazine derivatives are known for their diverse pharmacological properties and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the ethoxyphenyl, phenyl, and phenylsulfanyl groups. The synthetic route typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction using 2-ethoxyphenyl chloride and the piperazine ring.
Addition of the Phenyl Group: The phenyl group is added through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction using phenylsulfanyl chloride and the piperazine derivative.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Hydrolysis: Hydrolysis reactions can occur at the carbonyl group, leading to the formation of carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.
Medicine: The compound has shown promise as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to changes in the signaling pathways involved in neurotransmission, resulting in therapeutic effects.
Comparison with Similar Compounds
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone can be compared with other piperazine derivatives, such as:
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone: This compound has a methoxy group instead of an ethoxy group, which can affect its pharmacological properties.
1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone: This compound has a chlorophenyl group instead of an ethoxyphenyl group, which can influence its reactivity and biological activity.
1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-phenyl-2-(phenylsulfanyl)ethanone: This compound has a fluorophenyl group instead of an ethoxyphenyl group, which can alter its chemical and pharmacological properties.
Properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S/c1-2-30-24-16-10-9-15-23(24)27-17-19-28(20-18-27)26(29)25(21-11-5-3-6-12-21)31-22-13-7-4-8-14-22/h3-16,25H,2,17-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDCNSWAKGHLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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